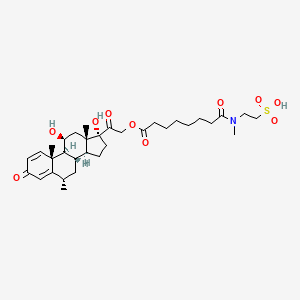
Methylprednisolone 21-suleptanic acid ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylprednisolone suleptanate is a corticosteroid hormone.
科学的研究の応用
Prodrug Design and Stability
Methylprednisolone 21-suleptanic acid ester, as a part of various corticosteroid formulations, has been extensively studied for its stability and effectiveness as a prodrug. Anderson et al. (1985) focused on the stability of 21-esters of methylprednisolone in aqueous solutions, finding that derivatives with anionic solubilizing moieties like sulfonate are not hydrolyzed in serum, making them stable and effective as prodrugs (Anderson, Conradi, Spilman, & Forbes, 1985). Similarly, the pharmacokinetics of methylprednisolone after doses of its sodium succinate and suleptanate prodrugs were evaluated by Ferry et al. (1994), demonstrating dose and time dependency in their effectiveness (Ferry, Della-Coletta, Weber, & Vanderlugt, 1994).
Bioconversion and Pharmacokinetics
Studies have also delved into the bioconversion rates and overall bioavailability of methylprednisolone suleptanate. For instance, the initial rate studies of hydrolysis in methylprednisolone 21-hemisuccinate, conducted by Anderson and Taphouse (1981), provided insights into the pharmacokinetics of these compounds (Anderson & Taphouse, 1981).
Application in Neurologic Recovery and CNS Injury
Hall and Yonkers (1989) explored the use of methylprednisolone suleptanate in enhancing early neurologic recovery after head injuries, highlighting its potential in treating central nervous system (CNS) injuries (Hall & Yonkers, 1989).
Colon-Specific Drug Delivery
McLeod, Friend, and Tozer (1993) investigated the synthesis and stability of glucocorticoid-dextran esters, including methylprednisolone, for colon-specific drug delivery. This study highlighted the potential of these esters in targeted drug release within the gastrointestinal tract (McLeod, Friend, & Tozer, 1993).
Metabolic Stability and Radiolabeling
The synthesis of radiolabeled methylprednisolone suleptanate for drug disposition studies, as demonstrated by Stolle, Andrew, and Hsi (1990), indicated the metabolic stability of these compounds, crucial for accurate pharmacokinetic assessments (Stolle, Andrew, & Hsi, 1990).
Application in Asthma Treatment
Paggiaro (2000) noted the development of methylprednisolone suleptanate by Pharmacia Corp for the treatment of asthma, underscoring its efficacy and safety in clinical trials (Paggiaro, 2000).
Ophthalmic Drug Delivery
Kyyrönen, Hume, Benedetti, Urtti, Topp, and Stella (1992) conducted studies on the release of methylprednisolone from hyaluronic acid ester films and microspheres for ophthalmic drug delivery, indicating a slower in vitro release for covalently bound drugs (Kyyrönen et al., 1992).
Enhanced Stability through Steric Hindrance
Garrett and Royer (1962) explored the increased stability of soluble steroid hemiesters through steric hindrance, offering insights into the design of more stable pharmaceutical preparations (Garrett & Royer, 1962).
特性
CAS番号 |
121807-10-1 |
|---|---|
製品名 |
Methylprednisolone 21-suleptanic acid ester |
分子式 |
C33H49NO10S |
分子量 |
651.8 g/mol |
IUPAC名 |
2-[[8-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49NO10S/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43)/t21-,23-,24-,26-,30+,31-,32-,33-/m0/s1 |
InChIキー |
PSCNNGGPKIBAHB-WFVOKNHCSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
正規SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



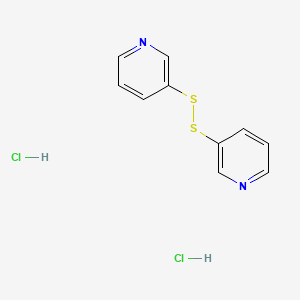
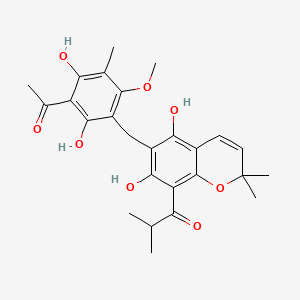
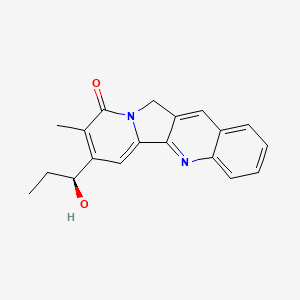

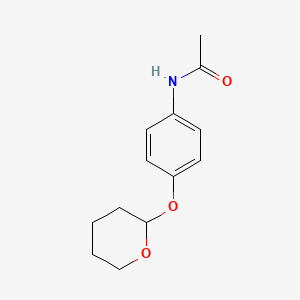
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)
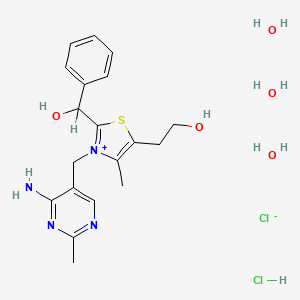
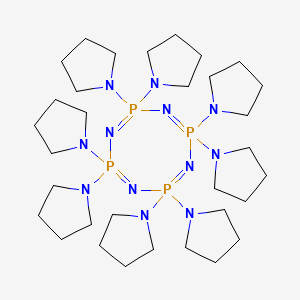
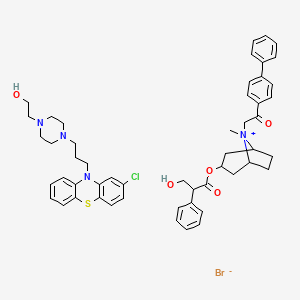
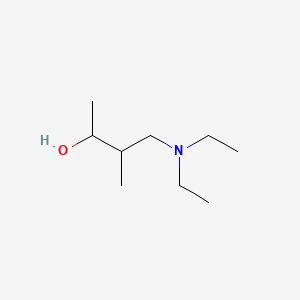
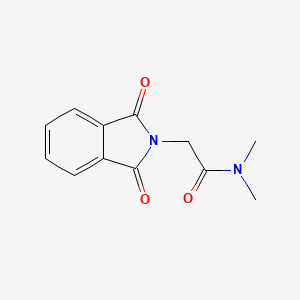

![8-Fluorobenzo[a]pyrene](/img/structure/B1203629.png)